molecular formula C17H16ClN3O2 B3134985 N-{4-[(4-chloro-1-naphthyl)oxy]-5-methoxy-2-pyrimidinyl}-N,N-dimethylamine CAS No. 400085-43-0

N-{4-[(4-chloro-1-naphthyl)oxy]-5-methoxy-2-pyrimidinyl}-N,N-dimethylamine

Cat. No. B3134985
CAS RN: 400085-43-0
M. Wt: 329.8 g/mol
InChI Key: HZFLEGZDTRBQGN-UHFFFAOYSA-N
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Description

N-{4-[(4-chloro-1-naphthyl)oxy]-5-methoxy-2-pyrimidinyl}-N,N-dimethylamine, commonly referred to as "compound X," is a synthetic chemical compound that has been the subject of extensive scientific research in recent years. This compound is of particular interest to researchers due to its potential applications in the development of new medications and treatments for a variety of medical conditions. In

Mechanism of Action

The mechanism of action of compound X is not yet fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are involved in cell growth and proliferation. This may explain its potential as a cancer treatment, as cancer cells are known to have abnormal growth and proliferation rates.
Biochemical and Physiological Effects:
Studies have shown that compound X has a number of biochemical and physiological effects. In addition to its potential as a cancer treatment, it has also been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis. It has also been shown to have analgesic properties and may be useful in the treatment of pain.

Advantages and Limitations for Lab Experiments

One advantage of compound X is that it is relatively easy to synthesize and purify, making it a useful compound for laboratory experiments. However, one limitation is that its mechanism of action is not yet fully understood, which may make it difficult to design experiments that specifically target its activity.

Future Directions

There are many potential future directions for research on compound X. One area of interest is the development of new cancer treatments based on its activity. Another area of interest is the development of new treatments for inflammatory diseases and pain. Additionally, further research is needed to fully understand the mechanism of action of compound X and to identify potential targets for its activity. Overall, compound X is a promising compound that has the potential to lead to the development of new medications and treatments for a variety of medical conditions.

Scientific Research Applications

Compound X has been the subject of extensive scientific research due to its potential applications in the development of new medications and treatments for a variety of medical conditions. One area of research that has shown promise is the treatment of cancer. Studies have shown that compound X is able to inhibit the growth of cancer cells in vitro, and may have potential as a chemotherapeutic agent.

properties

IUPAC Name

4-(4-chloronaphthalen-1-yl)oxy-5-methoxy-N,N-dimethylpyrimidin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3O2/c1-21(2)17-19-10-15(22-3)16(20-17)23-14-9-8-13(18)11-6-4-5-7-12(11)14/h4-10H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZFLEGZDTRBQGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=C(C(=N1)OC2=CC=C(C3=CC=CC=C32)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{4-[(4-chloro-1-naphthyl)oxy]-5-methoxy-2-pyrimidinyl}-N,N-dimethylamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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